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molecular formula C10H20O2S B147075 Isooctyl thioglycolate CAS No. 25103-09-7

Isooctyl thioglycolate

Cat. No. B147075
M. Wt: 204.33 g/mol
InChI Key: RZBBHEJLECUBJT-UHFFFAOYSA-N
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Patent
US05714629

Procedure details

A mixture of 2.5 g of Amberlyst A-15, 71.0 g (0.763 mol) of thioglycolic acid and 109.8 g (0.843 mol) of 2-ethylhexanol is heated as described in Example 1, using a water separator, until no further water passes over. The residue is neutralized with 15 ml of a 10% sodium bicarbonate solution at 25° C. and washed with 15 ml of a 3% sodium chloride solution. After the aqueous phase (31.9 g of wash water polluted with thioglycolic acid) has been removed, the residue is distilled under reduced pressure (8.5 mbar) at an overhead temperature of 105° C. 129.5 g (82%) of the product are obtained with first runnings of 16.1 g and a residue of 4.9 g.
Quantity
71 g
Type
reactant
Reaction Step One
Quantity
109.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
82%

Identifiers

REACTION_CXSMILES
[C:1]([OH:5])(=[O:4])[CH2:2][SH:3].[CH2:6]([CH:8]([CH2:11][CH2:12][CH2:13][CH3:14])[CH2:9]O)C.[C:15](=O)(O)[O-].[Na+]>O>[C:1]([O:5][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH:8]([CH3:6])[CH3:9])(=[O:4])[CH2:2][SH:3] |f:2.3|

Inputs

Step One
Name
Quantity
71 g
Type
reactant
Smiles
C(CS)(=O)O
Name
Quantity
109.8 g
Type
reactant
Smiles
C(C)C(CO)CCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
WASH
Type
WASH
Details
washed with 15 ml of a 3% sodium chloride solution
CUSTOM
Type
CUSTOM
Details
After the aqueous phase (31.9 g of wash water polluted with thioglycolic acid) has been removed
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled under reduced pressure (8.5 mbar) at an overhead temperature of 105° C

Outcomes

Product
Name
Type
product
Smiles
C(CS)(=O)OCCCCCC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 129.5 g
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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